(3-Cyano-6-methylpyridin-2-yl)boronic acid

Catalog No.
S13355086
CAS No.
M.F
C7H7BN2O2
M. Wt
161.96 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Cyano-6-methylpyridin-2-yl)boronic acid

Product Name

(3-Cyano-6-methylpyridin-2-yl)boronic acid

IUPAC Name

(3-cyano-6-methylpyridin-2-yl)boronic acid

Molecular Formula

C7H7BN2O2

Molecular Weight

161.96 g/mol

InChI

InChI=1S/C7H7BN2O2/c1-5-2-3-6(4-9)7(10-5)8(11)12/h2-3,11-12H,1H3

InChI Key

COISOXYUUDSHRZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=N1)C)C#N)(O)O

(3-Cyano-6-methylpyridin-2-yl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a pyridine ring that also contains a cyano group. This compound has garnered attention in both synthetic chemistry and biological research due to its unique structural features and reactivity. The boronic acid moiety allows for versatile chemical transformations, making it a valuable building block in organic synthesis.

, including:

  • Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst, facilitating the formation of biaryl compounds.
  • Oxidation: The boronic acid group can be oxidized to form corresponding phenols or ketones.
  • Substitution Reactions: The cyano group can undergo nucleophilic substitution, allowing for further functionalization of the molecule.

These reactions are crucial for synthesizing complex organic molecules and pharmaceuticals.

Research indicates that (3-Cyano-6-methylpyridin-2-yl)boronic acid exhibits potential biological activity, particularly as an enzyme inhibitor. The boronic acid group can form reversible covalent bonds with serine or threonine residues in active sites of enzymes, inhibiting their function. This property is particularly relevant in drug design, where such compounds can modulate biological pathways by targeting specific enzymes involved in disease processes.

The synthesis of (3-Cyano-6-methylpyridin-2-yl)boronic acid typically involves several approaches:

  • Borylation of Pyridine Derivatives: One common method includes the palladium-catalyzed borylation of 3-cyano-6-methylpyridine using bis(pinacolato)diboron as the boron source. This reaction is conducted under controlled conditions to ensure high yield and purity.
  • Metal-Halogen Exchange: Another method involves halogen-metal exchange followed by borylation using trialkylborates, which allows for the introduction of the boronic acid group onto the pyridine ring.
  • Directed Ortho-Metalation: This method utilizes directed ortho-metalation followed by borylation, providing a pathway to synthesize various substituted pyridinylboronic acids.

These methods are adaptable for both laboratory and industrial-scale production.

(3-Cyano-6-methylpyridin-2-yl)boronic acid has several applications:

  • Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
  • Biological Research: Its ability to inhibit specific enzymes makes it a candidate for studying biochemical pathways and developing new therapeutic agents.
  • Materials Science: The compound's unique properties may also find applications in creating functional materials with tailored characteristics.

Studies on the interactions of (3-Cyano-6-methylpyridin-2-yl)boronic acid with biomolecules have revealed its potential to bind selectively to various targets. For instance, research has shown that it can interact with insulin, influencing its stability and activity. Such interactions are crucial for understanding how this compound can be utilized in therapeutic contexts, particularly in diabetes management.

Several compounds share structural similarities with (3-Cyano-6-methylpyridin-2-yl)boronic acid. Notable examples include:

Compound NameStructure FeaturesUnique Aspects
2-Cyano-6-methylpyridin-4-YL boronic acidContains a cyano group at a different positionDifferent reactivity profiles due to position
3-Cyano-6-methyl-2-pyridoneA pyridone structure instead of a pyridineExhibits different tautomeric forms
2-Methyl-6-methoxypyridine-3-boronic acidContains a methoxy groupAltered electronic properties affecting reactivity

The uniqueness of (3-Cyano-6-methylpyridin-2-yl)boronic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to these similar compounds. Its ability to participate in diverse reactions while maintaining biological relevance makes it an important compound in both synthetic and medicinal chemistry.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

162.0600576 g/mol

Monoisotopic Mass

162.0600576 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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